2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative with distinct structural features:
- Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- Position 2: An (E)-configured ethenyl group linked to a 3,4-dimethoxyphenyl substituent.
- Position 5: A piperazine ring acylated with a furan-2-carbonyl group.
This combination of methoxy, furan, and nitrile moieties suggests unique electronic, steric, and pharmacokinetic properties compared to analogs .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-29-18-7-5-16(14-20(18)30-2)6-8-21-25-17(15-24)23(32-21)27-11-9-26(10-12-27)22(28)19-4-3-13-31-19/h3-8,13-14H,9-12H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUMAGDBWPNILF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Features
The table below highlights structural differences between the target compound and similar oxazole derivatives:
*Molecular weights estimated based on substituents and standard atomic masses.
Key Structural and Functional Differences
Piperazine Substituents
- Target Compound : The furan-2-carbonyl group introduces an oxygen heterocycle, which may enhance hydrogen bonding and metabolic stability compared to benzoyl analogs .
- Fluorobenzoyl Analogs () : Fluorine’s electron-withdrawing nature increases polarity and may improve binding to hydrophobic pockets in biological targets.
Ethenyl/Phenyl Substituents
- This contrasts with fluorine-substituted ethenyl groups (), which reduce electron density .
- Furan-2-yl () : The absence of an ethenyl group reduces conjugation length, possibly diminishing UV absorption properties compared to the target compound .
Nitrile Group
All compounds share a nitrile at position 4, which contributes to dipole interactions and metabolic resistance. However, steric effects from adjacent substituents (e.g., methoxy vs. fluorine) may modulate its reactivity .
Pharmacological Implications (Theoretical)
While direct bioactivity data are absent in the evidence, structural trends suggest:
- Target Compound : The methoxy and furan groups may improve blood-brain barrier penetration compared to fluorinated analogs.
- Thiophene Derivative () : Higher lipophilicity could enhance tissue distribution but increase CYP450-mediated metabolism .
- Fluorobenzoyl Analogs () : Fluorine’s electronegativity may enhance target affinity in enzymes like kinases or GPCRs .
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